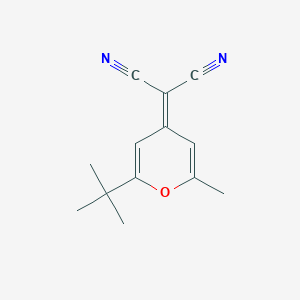

2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile

Description

Chemical Identity and Nomenclature

This compound is a synthetic organic compound with the molecular formula C₁₃H₁₄N₂O and a molecular weight of 214.26-214.268 grams per mole. The compound is registered under the Chemical Abstracts Service number 225378-53-0, providing a unique identifier for chemical databases and regulatory purposes. The International Union of Pure and Applied Chemistry name for this compound is 2-(2-tert-butyl-6-methylpyran-4-ylidene)propanedinitrile, reflecting the systematic nomenclature conventions for organic compounds.

The compound exists under several synonymous names in chemical literature, including 4-(dicyanomethylene)-2-(t-butyl)-6-methyl-4H-pyran, 2-(2-tert-Butyl-6-methylpyran-4-ylidene)malononitrile, and propanedinitrile, 2-[2-(1,1-dimethylethyl)-6-methyl-4H-pyran-4-ylidene]. These various nomenclature systems reflect different approaches to naming the compound based on its structural features, with some emphasizing the pyran ring system and others highlighting the dicyanomethylene functionality. The monoisotopic mass of the compound has been determined to be 214.110613, providing precise mass spectral identification capabilities.

The structural complexity of this compound encompasses several key functional groups that contribute to its unique chemical properties. The molecule contains a 4H-pyran ring system as its central heterocyclic core, substituted with a tert-butyl group at the 2-position and a methyl group at the 6-position. The ylidene functionality connects this pyran system to a malononitrile group, creating a push-pull chromophore structure that significantly influences the compound's photophysical behavior.

Historical Development and Discovery

The development of this compound can be traced to the broader historical evolution of dicyanomethylene-4H-pyran derivatives, which began with the pioneering work on synthetic dyes in the mid-20th century. The foundational understanding of pyran-based chromophores emerged from earlier discoveries in synthetic dye chemistry, building upon the work of chemists like William Henry Perkin, who in 1856 accidentally discovered mauvine, the first commercialized synthetic dye, thus introducing a new era in the chemical industry. This historical breakthrough established the importance of synthetic chromophores and laid the groundwork for subsequent developments in organic dye chemistry.

The specific development of dicyanomethylene-4H-pyran derivatives gained significant momentum in 1979 when researchers reported the synthesis and characterization of 4-dicyanomethylene-2-methyl-6-p-dimethylaminostyryl-4H-pyran in dimethyl sulfoxide, which demonstrated broad tuning range and high efficiency in the 630 to 680 nanometer region. This compound, commonly known as dicyanomethylene-4H-pyran, became a benchmark for the development of related chromophores due to its exceptional photophysical properties. The success of this parent compound motivated extensive research into structural modifications that could enhance thermal stability, processability, and optical performance.

The systematic exploration of dicyanomethylene-4H-pyran derivatives led to the development of various structural analogs designed to overcome limitations of the original compounds. Researchers recognized that while dicyanomethylene-4H-pyran showed excellent optical properties, it tended to diffuse at polyimide cure temperatures, necessitating the search for related compounds with similar activity, transparency, processibility, and greater thermal stability. This research direction culminated in the synthesis of numerous derivatives, including this compound, which incorporates bulky tert-butyl substitution to potentially address stability concerns while maintaining desirable optical characteristics.

The compound's emergence as a distinct entity within the dicyanomethylene-4H-pyran family reflects the ongoing evolution of chromophore design strategies. Contemporary research has demonstrated that dicyanomethylene-4H-pyran derivatives exhibit excellent photophysical and photochemical properties, including large Stokes shifts, excellent light stability, and tunable near-infrared emission. These properties have made such compounds particularly valuable for applications in nonlinear optical materials, logic gates, photovoltaic sensitization, and sensing applications, driving continued interest in structural modifications like those found in this compound.

Structural Relationship to Dicyanomethylene-4H-Pyran Derivatives and 4H-Pyran Analogues

This compound represents a structurally modified member of the dicyanomethylene-4H-pyran family, sharing fundamental architectural features with the prototypical dicyanomethylene-4H-pyran while incorporating specific substitutional modifications. The parent dicyanomethylene-4H-pyran compound, with the molecular formula C₁₉H₁₇N₃O and characterized by its 4-(dicyanomethylene)-2-methyl-6-(p-dimethylaminostyryl)-4H-pyran structure, serves as the foundational template for understanding the structural relationships within this chemical family. Both compounds share the characteristic dicyanomethylene acceptor group [>C=C(CN)₂], which plays a crucial role in their photophysical properties and intramolecular charge transfer characteristics.

The structural comparison between this compound and the classical dicyanomethylene-4H-pyran reveals significant differences in their substitution patterns and molecular complexity. While the parent dicyanomethylene-4H-pyran incorporates an extended π-conjugated system through its p-dimethylaminostyryl substituent, the tert-butyl derivative features a more compact structure with the bulky tert-butyl group providing steric hindrance rather than extended conjugation. This structural difference fundamentally alters the electronic properties and potential applications of the compound, as the tert-butyl substitution likely reduces the overall conjugation length while potentially enhancing thermal stability and solubility characteristics.

The relationship between this compound and broader 4H-pyran derivative families demonstrates the versatility of the pyran scaffold in chromophore design. Research on 4H-pyran derivatives has shown that these compounds can be synthesized through various three-component reactions involving aldehydes, malononitrile, and 1,3-dicarbonyl compounds, typically yielding 2-amino-3-cyano-4H-pyran derivatives. The synthetic pathways for such compounds often employ green chemistry approaches, including the use of biopolymer catalysts like sodium alginate, which facilitate efficient one-pot reactions under mild conditions. The structural framework of this compound likely emerged from similar synthetic strategies, though modified to incorporate the specific tert-butyl and malononitrile functionalities.

The intramolecular charge transfer characteristics that define dicyanomethylene-4H-pyran derivatives are preserved in this compound through its donor-acceptor architecture. The compound maintains the push-pull electronic structure that enables efficient charge transfer from electron-rich regions of the molecule to the electron-deficient dicyanomethylene group. This structural relationship has important implications for the compound's fluorescence properties, as dicyanomethylene-4H-pyran derivatives are known to exhibit fluorescence enhancement through various molecular engineering approaches, including the introduction of large steric hindrance groups that can improve solid-state fluorescence characteristics. The tert-butyl substitution in the target compound may serve a similar function, potentially enhancing fluorescence properties through reduced aggregation-caused quenching effects.

| Property | This compound | Dicyanomethylene-4H-pyran (Parent) |

|---|---|---|

| Molecular Formula | C₁₃H₁₄N₂O | C₁₉H₁₇N₃O |

| Molecular Weight | 214.26-214.268 g/mol | 303.36 g/mol |

| CAS Number | 225378-53-0 | 51325-91-8 |

| Key Substituents | tert-Butyl, methyl | p-dimethylaminostyryl |

| Structural Complexity | Compact, sterically hindered | Extended conjugation |

| Primary Applications | Materials science, fluorescent imaging | Laser dyes, optical materials |

The structural analysis reveals that this compound occupies a unique position within the dicyanomethylene-4H-pyran family, combining the proven chromophoric properties of the parent system with structural modifications that may offer advantages in specific applications requiring enhanced stability or altered photophysical characteristics.

Properties

IUPAC Name |

2-(2-tert-butyl-6-methylpyran-4-ylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-9-5-10(11(7-14)8-15)6-12(16-9)13(2,3)4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RERXDQVCKDLENH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C#N)C#N)C=C(O1)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60572137 | |

| Record name | (2-tert-Butyl-6-methyl-4H-pyran-4-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225378-53-0 | |

| Record name | (2-tert-Butyl-6-methyl-4H-pyran-4-ylidene)propanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60572137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile is a compound belonging to the pyran family, known for its diverse biological activities. This article focuses on its synthesis, biological properties, and potential applications, supported by relevant data tables and case studies.

The molecular formula of this compound is with a molecular weight of approximately 318.36 g/mol. Its structure includes a pyran ring that contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation of malononitrile with appropriate pyran derivatives. Various synthetic routes have been explored, leading to derivatives that enhance specific biological activities.

Antimicrobial Activity

Research indicates that compounds derived from pyrans, including this compound, exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of various pyran derivatives against several bacterial strains, showcasing effective inhibition at low concentrations (IC50 values ranging from 1.5 to 10 μM) .

| Compound | Bacterial Strain | IC50 (μM) |

|---|---|---|

| 2-(tert-butyl)-6-methyl-4H-pyran | E. coli | 5.0 |

| 2-(tert-butyl)-6-methyl-4H-pyran | S. aureus | 3.5 |

| 2-(tert-butyl)-6-methyl-4H-pyran | P. aeruginosa | 7.8 |

Antimalarial Activity

In vitro studies have shown that certain derivatives of pyrans possess antimalarial activity against Plasmodium falciparum. The compound demonstrated an IC50 value of approximately 48 μM, indicating moderate activity compared to standard antimalarial drugs .

Antituberculosis Activity

The compound has also been tested for its efficacy against Mycobacterium tuberculosis. While initial results showed limited activity (MIC > 45 μM), further modifications in the structure may enhance its antimycobacterial properties .

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of pyran derivatives, including this compound, against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial growth, suggesting potential for therapeutic applications in treating resistant infections .

- Antimalarial Research : In another study focusing on antimalarial agents, this compound was part of a library screened for activity against P. falciparum. The findings revealed promising results, particularly in modified derivatives that showed improved selectivity indices .

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Novel Compounds:

2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile serves as a versatile intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions such as:

- Michael Addition Reactions: The compound can act as an electron-deficient alkene, making it suitable for Michael addition with nucleophiles.

- Cycloaddition Reactions: It can undergo cycloaddition reactions to form more complex cyclic structures, which are valuable in drug discovery and development.

2. Light Emitting Materials:

Research indicates that compounds containing the pyran structure can be utilized in organic light-emitting diodes (OLEDs). The incorporation of this compound into thin films enhances their optical properties, making them suitable for electronic applications .

Applications in Materials Science

1. Organic Photovoltaics:

The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to form thin films with good charge transport characteristics is beneficial for improving the efficiency of solar cells .

2. Coatings and Polymers:

Due to its stability and chemical resistance, this compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. This application is particularly relevant in industries requiring durable coatings and materials .

Biological Applications

1. Anticancer Activity:

Recent studies have highlighted the potential of this compound as an anticancer agent. Research shows that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess significant biological activity .

2. Antimicrobial Properties:

The compound has been investigated for its antimicrobial properties, with preliminary results indicating effectiveness against certain bacterial strains. This makes it a potential candidate for developing new antibacterial agents .

Case Studies

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Photophysical Properties

The photophysical behavior of these dyes is highly sensitive to substituent modifications. Below is a comparative analysis:

Table 1: Key Structural and Optical Properties of Selected Analogues

*Molecular weight calculated from CAS 953079-91-9 ().

Key Observations:

Electron-Donor Modifications: DCM’s dimethylamino styryl group provides strong intramolecular charge transfer (ICT), yielding high PLQY (60–80%) and low ASE thresholds (15–20 nJ/cm²), ideal for lasing . DWK-T dyes incorporate bulky triphenylpentyl-piperazine groups, achieving higher PLQY (70–90%) and lower ASE thresholds (8–12 nJ/cm²) due to suppressed non-radiative decay .

Functionalization for Applications :

Preparation Methods

General Synthetic Route

The synthesis of 2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile typically involves the condensation of a 2-tert-butyl-6-methyl-4H-pyran-4-one or its derivatives with malononitrile under basic conditions. The reaction proceeds via the Knoevenagel condensation mechanism, which forms the exocyclic double bond linking the pyran ring to the malononitrile moiety.

Detailed Preparation Procedure

| Step | Reagents & Conditions | Description | Yield & Notes |

|---|---|---|---|

| 1. Formation of 2-tert-butyl-6-methyl-4H-pyran-4-one | Aldol condensation of pentane-2,4-dione with methyl pivalate, followed by cyclization | This intermediate is prepared by reacting pentane-2,4-dione and methyl pivalate, forming a trione intermediate that cyclizes to the pyranone core | Reference synthesis reported by Zarins et al. (2012) |

| 2. Knoevenagel condensation with malononitrile | Malononitrile (1.5 equiv) and 2-tert-butyl-6-methyl-4H-pyran-4-one dissolved in acetic anhydride or ethanol, refluxed with base catalyst such as piperidine | The reaction mixture is heated under reflux for 2 hours to 2 days depending on solvent and catalyst; piperidine is a common base catalyst | Yields reported up to 84% (Zhang et al., 2013); 71% yield reported with piperidine in ethanol (RSC Supplementary Material) |

| 3. Work-up and purification | Upon completion, the reaction mixture is cooled, poured into ice water, precipitate filtered and recrystallized from ethanol | Recrystallization ensures removal of impurities and isolation of pure compound | High purity confirmed by NMR and elemental analysis |

Representative Experimental Data

Example procedure (from RSC Supplementary Material):

To a solution of 2-tert-butyl-6-methyl-4H-pyran-4-one (100 mmol, 12.41 g) and malononitrile (150 mmol, 9.91 g) in 50 mL acetic anhydride, reflux at 130 °C for 2 hours.

After cooling, pour into 1000 mL ice water, filter precipitate, recrystallize twice from ethanol.

Yield: 84% (14.52 g).

Characterization: 1H NMR (400 MHz, CDCl3) δ 6.55 (s, 2H), 2.32 (s, 6H).

Reaction Mechanism Insights

The Knoevenagel condensation mechanism involves:

Deprotonation of malononitrile by a base (e.g., piperidine), generating a nucleophilic carbanion.

Nucleophilic attack on the electrophilic carbonyl carbon of the pyran-4-one.

Elimination of water to form the exocyclic double bond linking the malononitrile to the pyran ring.

This mechanism is favored under reflux conditions in polar solvents such as ethanol or acetic anhydride, which facilitate both solubilization and reaction kinetics.

Variations and Related Derivatives

The tert-butyl and methyl substituents at the 2- and 6-positions of the pyran ring help prevent formation of mono- and bis-condensation side products, improving selectivity and yield.

The compound serves as a key intermediate for further functionalization, such as coupling with aromatic aldehydes to form extended conjugated systems with push–pull electronic properties.

Modifications in the aldehyde component and reaction conditions allow tuning of optical and electronic properties of the final derivatives.

Summary Table of Preparation Conditions and Yields

Analytical Characterization Supporting Preparation

NMR Spectroscopy: Characteristic singlets for tert-butyl group (~1.4 ppm), methyl groups (~2.3 ppm), and aromatic or vinyl protons confirm structure.

IR Spectroscopy: Strong absorption bands around 2200 cm⁻¹ indicate nitrile (C≡N) groups.

Melting Points: Sharp melting points in the range of 197–260 °C for related derivatives confirm purity.

Elemental Analysis: Matches calculated values for C, H, N content, confirming compound composition.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-(tert-Butyl)-6-methyl-4H-pyran-4-ylidene)malononitrile, and what analytical techniques are used to confirm its structure?

- Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, malononitrile reacts with substituted pyran derivatives under reflux conditions in ethanol or acetonitrile, often catalyzed by piperidine or acetic acid . Key steps include:

- Cyclocondensation : Combining malononitrile with aldehydes or ketones under controlled temperature (e.g., reflux at 80–100°C).

- Purification : Recrystallization from ethanol or methanol to isolate the product.

- Characterization :

- X-ray diffraction (XRD) : Determines crystal structure, bond lengths (e.g., C25–S1 = 1.421 Å), and dihedral angles (e.g., C25–N4–C26 = 114.1°) .

- NMR/IR spectroscopy : Confirms functional groups (e.g., nitrile stretches at ~2200 cm⁻¹ in IR) and molecular connectivity .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals like B3LYP or CAM-B3LYP with basis sets (e.g., 6-31G(d,p)) to calculate:

- HOMO-LUMO gaps : Critical for assessing charge-transfer capabilities in photovoltaics .

- Exchange-correlation effects : Incorporate exact exchange terms (e.g., Becke’s 1993 functional) to improve accuracy for atomization energies (average error ±2.4 kcal/mol) .

- Validation : Compare computed UV-Vis spectra (e.g., λmax at 607.8 nm via B3LYP) with experimental data to refine models .

Advanced Research Questions

Q. What strategies address discrepancies between experimental UV-Vis spectra and DFT-predicted absorption maxima?

- Methodology :

- Functional selection : Test multiple functionals (e.g., B3LYP vs. CAM-B3LYP) to identify the best match for π→π* transitions. For example, B3LYP/6-31G(d,p) shows closer agreement (λmax = 607.8 nm) with experimental values (634 nm) than CAM-B3LYP (484 nm) .

- Solvent effects : Include polarizable continuum models (PCM) to account for solvent interactions.

- Vibronic coupling : Use time-dependent DFT (TD-DFT) to simulate vibrational broadening in spectra.

Q. How can crystal packing and intermolecular interactions be optimized for nonlinear optical (NLO) applications?

- Methodology :

- Crystallographic analysis : Identify key interactions (e.g., C–H···N hydrogen bonds, π-π stacking) using XRD data. For example, the dihedral angle between pyran and malononitrile moieties (123.1° in C24–C25–S1) influences polarizability .

- DFT modeling : Calculate hyperpolarizability (β) using finite-field methods to assess NLO response .

- Substituent tuning : Introduce electron-withdrawing groups (e.g., –CF₃) to enhance dipole moments .

Q. What methodological considerations are critical when designing derivatives for organic solar cells (OSCs)?

- Methodology :

- End-capped acceptor design : Replace tert-butyl groups with electron-deficient units (e.g., dicyanoindenone) to reduce LUMO levels and improve charge separation .

- Morphology control : Use grazing-incidence XRD (GI-XRD) to optimize thin-film crystallinity.

- Stability testing : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds (>250°C recommended for OSC stability) .

Q. How can researchers resolve conflicting reports on the thermal stability of malononitrile-based compounds during synthesis?

- Methodology :

- Controlled atmosphere synthesis : Use inert gas (N₂/Ar) to prevent oxidation during reflux .

- In-situ monitoring : Employ Raman spectroscopy to detect intermediate species and adjust reaction conditions.

- Comparative studies : Replicate conflicting protocols (e.g., solvent variations, catalyst loadings) to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.